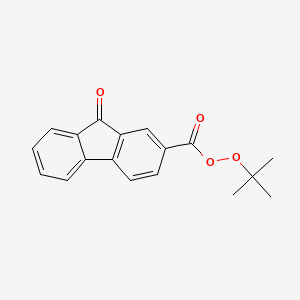
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate: is a chemical compound with a complex structure that includes a fluorene backbone, a tert-butyl group, and a carboperoxoate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboperoxoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the carboperoxoate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and potential biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 9-oxo-9H-fluorene-4-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-2-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-3-carboxylate
Uniqueness: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is unique due to the presence of the carboperoxoate group, which imparts distinct chemical reactivity and potential applications in oxidative stress research. The position of the carboperoxoate group on the fluorene backbone also influences its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
94630-66-7 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
tert-butyl 9-oxofluorene-2-carboperoxoate |
InChI |
InChI=1S/C18H16O4/c1-18(2,3)22-21-17(20)11-8-9-13-12-6-4-5-7-14(12)16(19)15(13)10-11/h4-10H,1-3H3 |
Clave InChI |
MGQWBZUGSZVOOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


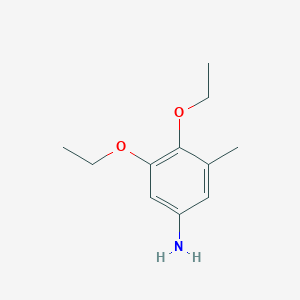
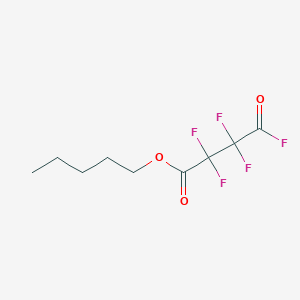
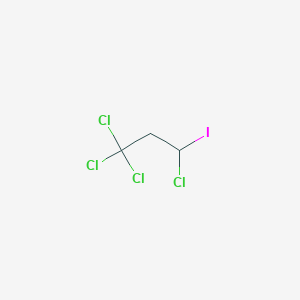
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
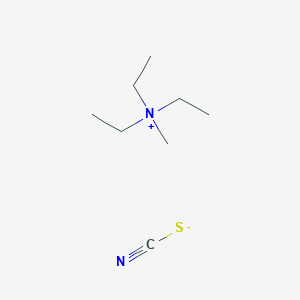

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
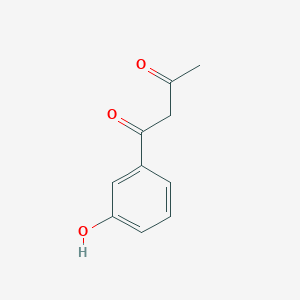
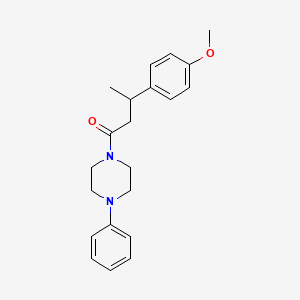
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
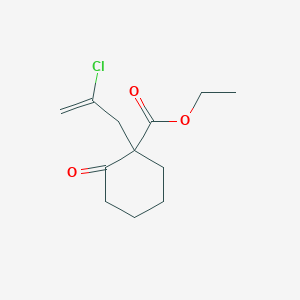

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
